An In-depth Technical Guide to 2-Fluoro-4-methoxybenzoic acid (CAS 394-42-3)
An In-depth Technical Guide to 2-Fluoro-4-methoxybenzoic acid (CAS 394-42-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxybenzoic acid, with the CAS number 394-42-3, is a fluorinated aromatic carboxylic acid that serves as a key building block in modern organic synthesis. Its strategic substitution with a fluorine atom and a methoxy group makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the properties, synthesis, applications, and characterization of this versatile compound.
Physicochemical Properties
The key physicochemical properties of 2-Fluoro-4-methoxybenzoic acid are summarized in the table below. The compound is a white to off-white crystalline solid, soluble in methanol and other organic solvents like ethanol and dichloromethane, but almost insoluble in water at room temperature.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 394-42-3 | [4] |
| Molecular Formula | C₈H₇FO₃ | [5][6] |
| Molecular Weight | 170.14 g/mol | [5][6] |
| Melting Point | 194-198 °C | [3] |
| Boiling Point | 257.8 °C at 760 mmHg | [3] |
| Density | 1.307 g/cm³ | [1] |
| Flash Point | 109.7 °C | [3] |
| Appearance | White to off-white powder/crystal | [1] |
| Solubility | Soluble in Methanol | [3] |
Synthesis
A common and effective method for the synthesis of 2-Fluoro-4-methoxybenzoic acid is the oxidation of its corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde.[1] While a specific detailed protocol for this exact transformation is not widely published, the following experimental procedure is adapted from established methods for the oxidation of similar aromatic aldehydes.
Experimental Protocol: Oxidation of 2-fluoro-4-methoxybenzaldehyde
This protocol describes the oxidation of 2-fluoro-4-methoxybenzaldehyde to 2-Fluoro-4-methoxybenzoic acid using potassium permanganate (KMnO₄) under basic conditions.
Materials:
-
2-fluoro-4-methoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Acetone
-
Deionized water
-
Celite
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of 2-fluoro-4-methoxybenzaldehyde in 50 mL of acetone.
-
In a separate beaker, prepare a solution of 8.0 g of KMnO₄ and 2.0 g of NaOH in 100 mL of deionized water.
-
Cool the flask containing the aldehyde solution in an ice bath.
-
Slowly add the aqueous KMnO₄ solution to the aldehyde solution over a period of 30 minutes, ensuring the internal temperature is maintained below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite using a Buchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with 20 mL of deionized water.
-
Transfer the clear filtrate to a beaker and cool it in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-Fluoro-4-methoxybenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60°C.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Fluoro-4-methoxybenzoic acid.
Applications in Research and Development
2-Fluoro-4-methoxybenzoic acid is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and materials science sectors.
Role as a Pharmaceutical Building Block
The compound serves as a scaffold for the synthesis of active pharmaceutical ingredients (APIs), including potential anti-inflammatory and anticancer agents.[1] The carboxylic acid group can be readily converted into amides, esters, and other functional groups, while the fluorinated aromatic ring can undergo further substitutions, allowing for the creation of diverse molecular libraries for drug discovery.[1]
Intermediate in the Synthesis of 1,3,4-Oxadiazoles
A specific application of 2-Fluoro-4-methoxybenzoic acid is in the synthesis of novel 1,3,4-oxadiazole derivatives. In a published study, the benzoic acid was first converted to its corresponding ethyl ester, which was then reacted with hydrazine hydrate to form 2-fluoro-4-methoxybenzohydrazide. This hydrazide was subsequently cyclized with various aromatic carboxylic acids in the presence of phosphorus oxychloride to yield a series of 2-(2-fluoro-4-methoxyphenyl)-5-substituted-1,3,4-oxadiazoles.[7] These resulting compounds were then investigated for their nonlinear optical properties.[7]
Caption: Synthesis of 1,3,4-oxadiazoles from 2-Fluoro-4-methoxybenzoic acid.
Spectroscopic Data
A thorough search of publicly available scientific literature and spectral databases did not yield experimental ¹H NMR, ¹³C NMR, or mass spectrometry data for 2-Fluoro-4-methoxybenzoic acid (CAS 394-42-3). While data for isomers and related compounds are available, the specific spectra for this compound are not readily accessible in the public domain. Researchers requiring this data for characterization are advised to acquire it experimentally upon synthesis or purchase of the compound.
Safety Information
2-Fluoro-4-methoxybenzoic acid is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335).[8] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]
References
- 1. innospk.com [innospk.com]
- 2. chembk.com [chembk.com]
- 3. Cas 394-42-3,2-Fluoro-4-methoxybenzoic acid | lookchem [lookchem.com]
- 4. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. 2-Fluoro-4-methoxybenzoic Acid | 394-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. ias.ac.in [ias.ac.in]
- 8. 2-Fluoro-4-methoxybenzoic acid | 394-42-3 | FF37754 [biosynth.com]
